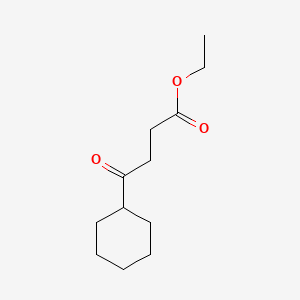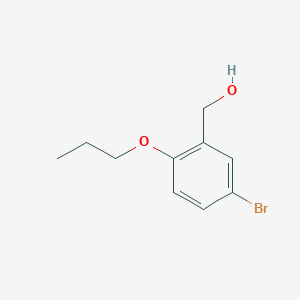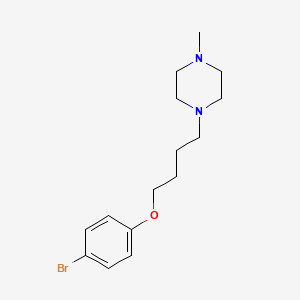
Ethyl 4-cyclohexyl-4-oxobutanoate
概要
説明
Ethyl 4-cyclohexyl-4-oxobutanoate is an organic compound with the molecular formula C12H20O3. It is a keto ester, characterized by the presence of both a ketone and an ester functional group. This compound is often used in organic synthesis due to its unique reactivity and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-cyclohexyl-4-oxobutanoate can be synthesized through a multi-step process involving the reaction of cyclohexanone diethyl ketal with 1,2-bis(trimethylsilyloxy)cyclobut-1-ene in the presence of tin tetrachloride as a catalyst. The reaction is carried out in dry methylene chloride at low temperatures (around -75°C) to ensure the stability of the intermediates .
- The mixture is added dropwise to a solution of tin tetrachloride (7.50 g, 28.8 mmol) in 15 mL of dry methylene chloride, cooled to -75°C.
- The reaction mixture is stirred for 15 minutes at -75°C and then for another 15 minutes at -30°C.
- Water and ether are added to the mixture, and the organic layer is separated and washed with hydrochloric acid, water, sodium bicarbonate, and sodium chloride.
- The product is dried over anhydrous magnesium sulfate and distilled to obtain pure this compound .
Cyclohexanone diethyl ketal: (4.82 g, 28.0 mmol) and (6.44 g, 28.0 mmol) are dissolved in 10 mL of dry methylene chloride.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
Ethyl 4-cyclohexyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Cyclohexylbutanoic acid.
Reduction: 4-cyclohexyl-4-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 4-cyclohexyl-4-oxobutanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a precursor in the synthesis of biologically active compounds.
Medicine: In the development of pharmaceuticals and drug intermediates.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-cyclohexyl-4-oxobutanoate involves its reactivity as a keto ester. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo nucleophilic acyl substitution. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the intermediate species formed during the reaction .
類似化合物との比較
Ethyl 4-cyclohexyl-4-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-chloro-4-oxobutanoate: Similar structure but with a chlorine atom instead of a cyclohexyl group.
Ethyl 4-oxo-4-phenylbutanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Ethyl 4-oxo-4-methylbutanoate: Similar structure but with a methyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its cyclohexyl group, which imparts different steric and electronic properties compared to other substituents.
特性
IUPAC Name |
ethyl 4-cyclohexyl-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCERNGANVYWSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339706 | |
| Record name | Ethyl 4-cyclohexyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54966-52-8 | |
| Record name | Ethyl 4-cyclohexyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2-Bis(trimethylsiloxy)cyclobut-1-ene in the synthesis of Ethyl 4-cyclohexyl-4-oxobutanoate?
A1: The abstract describes the formation of this compound as a product alongside spiro[4.5]decane-1,4-dione. Both originate from the reaction of cyclohexanone diethyl ketal with 1,2-Bis(trimethylsiloxy)cyclobut-1-ene. While the specific mechanism isn't detailed, the abstract mentions 2-(1-ethoxycyclohexyl)-2-(trimethylsiloxy)cyclobutanone and a silyl ether (3) as intermediates []. This suggests that 1,2-Bis(trimethylsiloxy)cyclobut-1-ene likely acts as a ring expansion reagent, ultimately leading to the formation of both the spiro compound and this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)













